(3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol;dihydrochloride
Description
The compound "(3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol;dihydrochloride" is a chiral pyrrolidine derivative with a 6-aminopyrimidine substituent and an aminomethyl group. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications, particularly in drug discovery targeting neurological or metabolic pathways. The stereochemistry (3R,5R) is critical for its bioactivity, as enantiomeric differences often alter receptor binding and pharmacokinetics .
Properties
IUPAC Name |
(3R,5R)-5-(aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O.2ClH/c10-3-6-1-7(15)4-14(6)9-2-8(11)12-5-13-9;;/h2,5-7,15H,1,3-4,10H2,(H2,11,12,13);2*1H/t6-,7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKPWVRYHWOSAZ-GPJOBVNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CN)C2=NC=NC(=C2)N)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@H]1CN)C2=NC=NC(=C2)N)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Aminomethyl and Aminopyrimidinyl Groups: These functional groups can be introduced through substitution reactions using reagents like amines and pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of pyrimidine rings to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions involving the aminomethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound features a pyrrolidine ring with aminomethyl and aminopyrimidinyl substituents, which contribute to its biological activity.
Chemistry
In the realm of synthetic chemistry, (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol serves as a versatile building block for the synthesis of more complex organic molecules. It can be utilized in various reactions such as:
- Formation of Pyrrolidine Derivatives: The compound can undergo cyclization reactions to form new pyrrolidine derivatives.
- Substitution Reactions: The introduction of different functional groups can be achieved through nucleophilic substitutions involving the aminomethyl group.
Biology
In biological research, this compound has potential applications as a ligand for studying enzyme-substrate interactions. Its unique structure allows it to bind to specific enzymes or receptors, making it valuable for:
- Enzyme Inhibition Studies: It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Cellular Pathway Investigation: The compound can be used as a probe to explore cellular signaling pathways.
Medicine
The therapeutic potential of (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol is notable. Research indicates that it could be developed into:
- Anticancer Agents: Preliminary studies suggest activity against certain cancer cell lines.
- Antimicrobial Agents: The compound has shown promise in inhibiting bacterial and fungal growth, making it a candidate for antibiotic development.
Industry
In industrial applications, this compound may serve as an intermediate in the synthesis of pharmaceuticals or as a precursor for developing new materials. Its stability and reactivity make it suitable for large-scale production processes.
Study 1: Antimicrobial Activity
A study conducted by Prabhakar et al. (2024) evaluated the antimicrobial properties of various synthesized compounds related to pyrimidine derivatives. The results indicated that derivatives similar to (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli using the disc diffusion method. This highlights the potential of this compound in developing new antimicrobial agents .
Study 2: Enzyme Interaction Studies
Research published in the International Journal of Molecular Sciences explored various ligands' interactions with specific enzymes. The findings suggested that compounds resembling (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol could effectively modulate enzyme activity, indicating its potential role in drug design targeting enzyme inhibition .
Mechanism of Action
The mechanism of action of (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl and aminopyrimidinyl groups may facilitate binding to active sites, modulating the activity of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyrrolidine and pyrimidine derivatives. Below is a detailed comparison with structurally related compounds:
Key Differences and Implications
Bioactivity: The target compound’s 6-aminopyrimidine group enables hydrogen bonding with enzymes (e.g., kinases or MAO-B), unlike methyl- or hydroxymethyl-substituted analogs .
Solubility : The dihydrochloride salt increases aqueous solubility compared to neutral analogs (e.g., and ), critical for oral bioavailability .
Stereochemistry : The (3R,5R) configuration likely enhances target selectivity over (3R,5S) isomers, as seen in pyrrolidine-based receptor antagonists .
Biological Activity
The compound (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol; dihydrochloride is a pyrrolidine derivative that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol dihydrochloride is , with a molecular weight of approximately 273.17 g/mol. The structure features a pyrrolidine ring substituted with an aminomethyl group and a 6-aminopyrimidine moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.17 g/mol |
| CAS Number | 2402789-82-4 |
| Solubility | Soluble in water |
The biological activity of (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol dihydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Research indicates that it may function as an inhibitor of specific kinases, which play crucial roles in cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines, including A431 (vulvar epidermal carcinoma) and others. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Efficacy
In a study conducted by Colombeau et al. (2008), chloroethyl pyrimidine nucleosides were synthesized and tested for their anticancer properties. One analog exhibited significant inhibition of cell migration and invasion, suggesting that similar compounds may possess comparable activities .
Antimicrobial Activity
In addition to anticancer properties, (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol dihydrochloride has shown promise in antimicrobial applications. The compound's structure suggests potential interactions with bacterial enzymes, leading to inhibition of growth.
Table 2: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of proliferation | Colombeau et al. (2008) |
| Antimicrobial | Growth inhibition | Garavaglia et al. (2012) |
Synthesis Pathways
The synthesis of (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol dihydrochloride involves several key steps that include the formation of the pyrrolidine ring and subsequent functionalization with aminomethyl and pyrimidine groups. Various synthetic routes have been explored to optimize yield and purity.
Recent Advances
Recent research has focused on modifying the compound to enhance its biological activity and reduce toxicity. Studies have investigated structural analogs that maintain the core pharmacophore while introducing substituents that may improve binding affinity for target proteins.
Q & A
Basic Research Question
- XRPD (X-Ray Powder Diffraction) : Critical for confirming crystallinity and polymorphic purity. Peaks at specific 2θ angles (e.g., 8.5°, 17.2°) validate the crystalline dihydrochloride form .
- HPLC : Utilize C18 columns with a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5) to achieve ≥95% purity .
- NMR : H and C NMR in DMSO- resolve stereochemical assignments, particularly for the (3R,5R) configuration .
How can researchers resolve discrepancies between theoretical and observed spectroscopic data (e.g., NMR/XRD)?
Advanced Research Question
- Dynamic NMR analysis : Variable-temperature studies distinguish conformational isomers causing split peaks in pyrrolidine ring protons .
- Computational modeling : Compare experimental XRPD patterns with density functional theory (DFT)-simulated spectra to identify lattice mismatches .
- Isotopic labeling : Use N-labeled pyrimidine precursors to trace unexpected coupling in H-N HSQC spectra .
What strategies enhance the compound’s stability in aqueous solutions during pharmacological assays?
Advanced Research Question
- pH buffering : Maintain pH 4–5 with citrate buffers to prevent hydrolysis of the aminomethyl group .
- Lyophilization : Stabilize the dihydrochloride salt by freeze-drying and storing under inert gas (e.g., argon) .
- Co-solvents : Add 10% DMSO to aqueous solutions to reduce aggregation and improve solubility .
What are the critical parameters in designing a reproducible multi-gram synthesis protocol?
Basic Research Question
- Scale-up adjustments : Increase stirring efficiency (e.g., turbine impellers) to maintain homogeneity in >5 L batches .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
- Crystallization control : Slow cooling (0.5°C/min) ensures uniform crystal size and reduces solvent inclusion .
How does the (3R,5R) stereochemistry influence intermolecular interactions in crystallographic studies?
Advanced Research Question
The stereochemistry dictates hydrogen-bonding networks:
- The 5-aminomethyl group forms bifurcated H-bonds with pyrimidine N1 and chloride ions in the crystal lattice .
- The (3R) hydroxyl group participates in intermolecular O–H···Cl interactions, stabilizing the dihydrochloride salt .
- Computational docking (e.g., AutoDock Vina) predicts enhanced binding to chiral biological targets due to this configuration .
What validated HPLC methods quantify residual solvents and synthetic intermediates?
Basic Research Question
- Column : Zorbax SB-C18 (4.6 × 250 mm, 5 µm).
- Mobile phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 to 60:40 over 20 min).
- Detection : UV at 254 nm for pyrimidine intermediates; limit of quantification (LOQ) ≤0.1% for residual DMDAAC .
How are acid-base properties exploited in purification strategies?
Basic Research Question
- Selective precipitation : Adjust pH to 2.0 with HCl to precipitate the dihydrochloride salt, leaving neutral impurities in solution .
- Ion-exchange chromatography : Use Dowex 50WX2 resin to separate protonated pyrrolidine intermediates from uncharged byproducts .
What computational approaches model the compound’s binding affinity to biological targets?
Advanced Research Question
- Molecular dynamics (MD) : Simulate interactions with kinase targets (e.g., JAK2) using AMBER force fields; validate with SPR binding assays .
- QSAR modeling : Correlate pyrimidine substituent electronegativity with IC values using Hammett σ constants .
What mechanistic insights explain the kinetics of pyrrolidine-pyrimidine core formation?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
